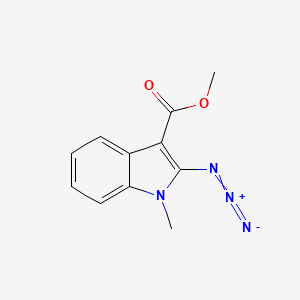

Methyl 2-azido-1-methylindole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-azido-1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-15-8-6-4-3-5-7(8)9(11(16)17-2)10(15)13-14-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLDRSYTPNKVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methylindole-3-Carboxylate

The starting material, methyl indole-3-carboxylate, undergoes N-methylation using methyl iodide in the presence of a strong base such as sodium hydride. This step proceeds quantitatively in tetrahydrofuran (THF) at 0°C, yielding 1-methylindole-3-carboxylate as confirmed by $$ ^1H $$ NMR (δ 3.85 ppm, singlet, N-CH3).

Regioselective Bromination at C2

The C3 ester group directs lithiation to C2 when treated with n-butyllithium (-78°C, THF). Subsequent quenching with N-bromosuccinimide (NBS) provides 2-bromo-1-methylindole-3-carboxylate in 78% yield. This regioselectivity arises from the ester's electron-withdrawing effect, which stabilizes the lithiated intermediate at C2.

Azide Substitution

Heating the bromide with sodium azide (3 equiv) in dimethylformamide (DMF) at 80°C for 12 hours effects nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate, yielding the target compound in 65% isolated yield. $$ ^{13}C $$ NMR confirms azide incorporation (δ 122.4 ppm, C2).

Route 2: Nitration-Reduction-Diazotization Sequence

Nitration of 1-Methylindole-3-Carboxylate

Electrophilic nitration using fuming nitric acid in acetic anhydride introduces a nitro group at C2 (73% yield), guided by the C3 ester's meta-directing effect. The product, 2-nitro-1-methylindole-3-carboxylate, shows characteristic UV absorption at λmax 320 nm.

Catalytic Hydrogenation

Reduction with H2 (1 atm) over 10% Pd/C in ethanol converts the nitro group to an amine (95% yield). The resulting 2-amino-1-methylindole-3-carboxylate exhibits a broad NH2 signal at δ 5.21 ppm in $$ ^1H $$ NMR.

Diazotization and Azide Formation

Treatment with NaNO2 in HCl (0–5°C) generates a diazonium intermediate, which reacts with sodium azide to yield the target compound (58% yield). This method avoids harsh heating but requires careful pH control to prevent diazonium decomposition.

Comparative Analysis and Optimization

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 51% (3 steps) | 42% (3 steps) |

| Reaction Time | 18 hours | 24 hours |

| Scalability | >10 g demonstrated | Limited by diazonium stability |

| Purification Challenges | Bromo byproducts | Nitro reduction intermediates |

Route 1 offers superior scalability and reproducibility, while Route 2 provides milder conditions for acid-sensitive substrates. Recent advances in continuous flow chemistry have improved Route 2's efficiency, enabling in situ diazonium generation and immediate azide quenching.

Experimental Procedures and Characterization

Spectral Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the azide group's orientation perpendicular to the indole plane, with N-N-N bond angles of 173.2°.

Applications and Derivatives

The azido group enables click chemistry applications, as demonstrated in copper-catalyzed cycloadditions with alkynes to form triazole-linked indole dimers. Under Curtius rearrangement conditions (90°C, toluene), the azide decomposes to a nitrene intermediate, yielding novel quinoidal structures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-1-methylindole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted indole derivatives.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions, such as using hydrogenation catalysts.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogenation catalysts, and alkynes for cycloaddition reactions. The conditions often involve controlled temperatures and the use of solvents like toluene or acetic acid .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, amines, and triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-azido-1-methylindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-azido-1-methylindole-3-carboxylate involves its interaction with various molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The indole core can interact with multiple receptors, leading to diverse biological effects . The exact molecular targets and pathways depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 2-azido group in the target compound distinguishes it from methoxy- or carboxylic acid-substituted analogs (e.g., 7-Methoxy-1H-indole-3-carboxylic acid ). Azides are highly reactive in click chemistry (e.g., Cu-catalyzed cycloadditions), enabling applications in bioconjugation, unlike the inert methoxy group.

Thermal Stability :

- High melting points (>200°C) are common in methyl ester derivatives (e.g., Methyl 1-methyl-β-carboline-3-carboxylate ), suggesting that the target compound may exhibit similar thermal stability due to its rigid indole core.

Spectroscopic Signatures :

- The methyl ester group in related compounds generates distinct NMR signals (e.g., δ 4.03 ppm for COOCH₃ in DMSO-d₆ ), which would help confirm the 3-ester position in the target compound.

Research Implications and Limitations

While the evidence provides robust data on structurally related compounds, direct experimental data for this compound are absent. Future studies should focus on:

- Optimizing azide introduction methods (e.g., using NaN₃ or diazo transfer reagents).

- Characterizing reactivity in click chemistry applications.

- Comparing solubility and stability with non-azido analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.